2-Bromo-1-phenylbutan-1-one

Catalog No.
S1531044
CAS No.
877-35-0
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-phenylbutan-1-one

CAS Number

877-35-0

Product Name

2-Bromo-1-phenylbutan-1-one

IUPAC Name

2-bromo-1-phenylbutan-1-one

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

NDHOJNYNXYLUCR-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)Br

Synonyms

1-Benzoyl-1-bromopropane; 1-Phenyl-2-bromo-1-butanone; 2-Bromo-1-phenyl-1-butanone; 2-Bromobutyrophenone; NSC 115003

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)Br

The exact mass of the compound 2-Bromo-1-phenylbutan-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-1-phenylbutan-1-one is an aromatic α-bromoketone, a class of compounds recognized as highly versatile intermediates in organic synthesis. Its primary utility lies in its dual electrophilic nature at the carbonyl carbon and the adjacent α-carbon, making it a key precursor for constructing carbon-nitrogen and carbon-carbon bonds. This structure is particularly relevant for the synthesis of complex heterocyclic scaffolds, such as imidazoles, and is a foundational building block for various substituted cathinone analogs investigated in medicinal chemistry and neuroscience. [REFS-1, REFS-2]

Direct substitution of 2-Bromo-1-phenylbutan-1-one with its chloro-analog, 2-chloro-1-phenylbutan-1-one, is often inefficient due to the fundamental difference in leaving group ability between bromide and chloride. The weaker carbon-bromine bond facilitates faster reaction rates in nucleophilic substitutions, meaning the chloro-analog would require harsher conditions (higher temperatures, longer reaction times) to achieve similar conversion, increasing the risk of side-product formation and energy costs. [1] Using the unhalogenated precursor, 1-phenylbutan-1-one, is not a direct substitute as it necessitates an additional α-halogenation step. This extra step adds process complexity, cost, and can suffer from poor regioselectivity, yielding mixtures of mono- and di-halogenated products that require extensive purification. [2]

Precursor Suitability: Documented for High-Yield, Scalable Imidazole Synthesis

The use of α-bromo ketones as precursors for 2,4-disubstituted imidazoles is validated in a robust, scalable protocol that avoids toxic solvents and frequently poor yields associated with older methods. In a procedure optimized for process safety and efficiency, the condensation of various α-bromo ketones with amidines consistently afforded the desired imidazole products in high yields, ranging from 83% to 91%, with over 95% purity achievable without column chromatography. [1] This demonstrates the compound's reliability as a starting material for producing complex heterocyclic cores with high process efficiency.

Evidence DimensionIsolated Yield
Target Compound Data83-91% (for representative α-bromo ketones)
Comparator Or BaselineOlder methods using chloroform or other solvents often result in 'poor to moderate' yields requiring chromatography.
Quantified DifferenceSignificant improvement in yield and purity, enabling scalable synthesis without extensive purification.
ConditionsCondensation of α-bromo ketone with an amidine in aqueous THF with potassium bicarbonate under reflux.

For buyers scaling up synthesis of imidazole-based compounds (e.g., kinase inhibitors), this evidence demonstrates a reliable, high-yield route, reducing purification costs and improving process economy.

Processability: Enhanced Reactivity for Milder, More Efficient Nucleophilic Substitutions

The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides, and this effect is more pronounced for α-bromo ketones than α-chloro ketones. [1] The superior leaving group ability of bromide (Br⁻) over chloride (Cl⁻) allows reactions, such as amination to form substituted cathinones, to proceed under milder conditions (e.g., lower temperatures, weaker bases) or in shorter timeframes. This is a critical process advantage, as it minimizes thermal degradation of sensitive substrates and reduces the formation of side products, leading to cleaner reactions and higher overall process yields.

Evidence DimensionRelative Reactivity (Leaving Group Ability)
Target Compound DataHigh (Bromide is an excellent leaving group)
Comparator Or BaselineLower (Chloride is a good, but significantly less effective, leaving group)
Quantified Differenceα-Bromoketones react significantly faster than α-chloroketones in SN2 reactions.
ConditionsBimolecular nucleophilic substitution (SN2) reactions common in pharmaceutical and fine chemical synthesis.

This allows for more efficient manufacturing processes by reducing reaction times and energy consumption, and improving product purity, which simplifies downstream processing.

Synthesis Compatibility: Favorable Electrochemical Properties for Selective C-Br Bond Cleavage

In electrochemical synthesis, the carbon-bromine bond can be reduced and cleaved at a less negative potential than a corresponding carbon-chlorine bond. Cyclic voltammetry studies of organic halides show that alkyl bromides are reduced more readily than alkyl chlorides. [1] This property provides a crucial tool for selective transformations in complex molecules. A researcher can use the α-bromo group as a temporary directing or blocking group and then selectively remove it via electrochemical reduction without affecting other, less reactive groups (such as chlorides or esters) elsewhere in the molecule.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataMore easily reduced (less negative potential)
Comparator Or BaselineLess easily reduced (more negative potential for C-Cl bond)
Quantified DifferenceThe C-Br bond cleavage occurs at a lower energy input, enabling higher selectivity in the presence of other reducible functional groups.
ConditionsElectrochemical reduction in aprotic media, as measured by cyclic voltammetry.

For chemists designing complex, multi-step syntheses, this enables strategic deprotection or modification steps with high selectivity, which is often not possible using bulk chemical reductants.

High-Yield Synthesis of 2,4-Disubstituted Imidazoles

Where a robust and scalable synthesis of imidazole-based scaffolds is required, such as for libraries of potential kinase inhibitors or other bioactive compounds. The documented performance of α-bromo ketones in high-yield condensation reactions makes this compound a reliable choice for achieving high process throughput and purity. [1]

Efficient and Controllable Synthesis of Substituted Cathinones

For the development of novel central nervous system agents or reference standards where process control is critical. The higher reactivity of the C-Br bond allows for efficient amination reactions under milder conditions than its chloro-analog, minimizing side-product formation and simplifying purification. [2]

Complex Molecule Synthesis Requiring Selective Electrochemical Dehalogenation

In advanced, multi-step synthetic routes where an α-halogen is used to direct a transformation and must be removed selectively. The lower reduction potential of the C-Br bond allows for its cleavage without affecting other reducible functional groups, providing a strategic advantage in total synthesis. [3]

XLogP3

3.3

Other CAS

877-35-0

Dates

Last modified: 08-15-2023

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